Dioleic acid, diester with decaglycerol
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Overview
Description
. It is a diester formed from oleic acid and decaglycerol, and it is commonly used in various industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dioleic acid, diester with decaglycerol typically involves the esterification of oleic acid with decaglycerol. This reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions . The reaction mixture is heated to a temperature of around 150-200°C to facilitate the esterification process. The resulting product is then purified through distillation or recrystallization to obtain the desired compound.
Industrial Production Methods
In industrial settings, the production of this compound is often carried out in large-scale reactors. The process involves the continuous feeding of oleic acid and decaglycerol into the reactor, along with the catalyst. The reaction mixture is maintained at the optimal temperature and pressure to ensure complete esterification. The product is then separated and purified using techniques such as vacuum distillation or chromatography .
Chemical Reactions Analysis
Types of Reactions
Dioleic acid, diester with decaglycerol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding diacids or other oxidation products.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Diacids or other oxidized derivatives.
Reduction: Alcohols or partially reduced esters.
Substitution: Ester derivatives with different functional groups.
Scientific Research Applications
Dioleic acid, diester with decaglycerol has a wide range of applications in scientific research, including:
Chemistry: Used as a surfactant and emulsifier in various chemical formulations.
Biology: Employed in the preparation of lipid-based nanoparticles for drug delivery.
Medicine: Utilized in the formulation of pharmaceutical products, such as ointments and creams, due to its emollient properties.
Industry: Acts as a lubricant and plasticizer in the production of polymers and other materials.
Mechanism of Action
The mechanism of action of dioleic acid, diester with decaglycerol involves its interaction with lipid membranes and proteins. The compound can integrate into lipid bilayers, altering their fluidity and permeability. This property makes it useful in drug delivery systems, where it can enhance the absorption and bioavailability of therapeutic agents. Additionally, its emulsifying properties allow it to stabilize mixtures of hydrophobic and hydrophilic substances .
Comparison with Similar Compounds
Similar Compounds
Polyglyceryl-10 oleate: Similar in structure but with different fatty acid composition.
Decaglycerol tetraoleate: Contains four oleic acid ester groups instead of two.
Polyglyceryl-10 caprylate: Uses caprylic acid instead of oleic acid.
Uniqueness
Dioleic acid, diester with decaglycerol is unique due to its specific combination of oleic acid and decaglycerol, which imparts distinct emulsifying and lubricating properties. Its ability to form stable emulsions and enhance the bioavailability of drugs makes it particularly valuable in pharmaceutical and cosmetic applications .
Properties
CAS No. |
33940-99-7 |
---|---|
Molecular Formula |
C66H126O23 |
Molecular Weight |
1287.71 |
IUPAC Name |
[2-hydroxy-3-[2-hydroxy-3-[2-hydroxy-3-[2-hydroxy-3-[2-hydroxy-3-[2-hydroxy-3-[2-hydroxy-3-[2-hydroxy-3-[2-hydroxy-3-[2-hydroxy-3-[(Z)-octadec-9-enoyl]oxypropoxy]propoxy]propoxy]propoxy]propoxy]propoxy]propoxy]propoxy]propoxy]propyl] (Z)-octadec-9-enoate |
InChI |
InChI=1S/C66H126O23/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-65(77)88-53-63(75)51-86-49-61(73)47-84-45-59(71)43-82-41-57(69)39-80-37-55(67)35-79-36-56(68)38-81-40-58(70)42-83-44-60(72)46-85-48-62(74)50-87-52-64(76)54-89-66(78)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h17-20,55-64,67-76H,3-16,21-54H2,1-2H3/b19-17-,20-18- |
InChI Key |
XJXFLRWMYHIIKV-YAFCTCPESA-N |
SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC(COCC(COCC(COCC(COCC(COCC(COCC(COCC(COCC(COCC(COC(=O)CCCCCCCC=CCCCCCCCC)O)O)O)O)O)O)O)O)O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Decaglyceryl dioleate; Polyglyceryl-10 dioleate; 9-Octadecenoic acid, diester with decaglycerol. |
Origin of Product |
United States |
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